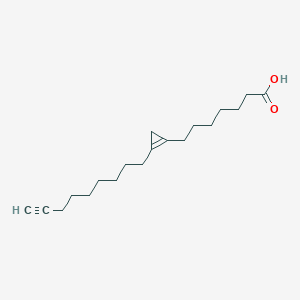
Sterculynic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sterculynic acid is a long-chain, polyunsaturated fatty acid composed of 9-octadecenoic acid having a terminal alkyne group and a 9,10-cyclopropenyl group. It has a role as a mitogen. It is a cyclopropenyl fatty acid, an acetylenic fatty acid, a polyunsaturated fatty acid, a long-chain fatty acid and a terminal acetylenic compound.
Wissenschaftliche Forschungsanwendungen
Bioorthogonal Chemistry in Lipid Research : Sterculic acid, as a bioorthogonal probe, has been instrumental in lipid research, particularly for studying lipid uptake and processing in live cells. Its use in dendritic cells demonstrates no toxic side effects, allowing for visualization in live cells using inverse electron-demand Diels-Alder reactions with quenched tetrazine-fluorophores. This method is crucial for understanding changes in protein oleoylation after immune cell activation (Bertheussen et al., 2022).
Inhibition of Fatty Acid Biosynthesis : Sterculic acid has shown potent inhibitory effects on the enzyme system converting stearic acid to oleic acid in Chlorella vulgaris. This unique property of sterculic acid has implications for understanding and manipulating fatty acid biosynthesis in plants, potentially impacting agricultural and nutritional sciences (James, Harris, & Bézard, 1968).
Cytotoxicity in Cancer Research : Research has demonstrated that sterculic acid can modify the fatty acid composition of cancer cell lines, affecting their survival and proliferation. This indicates its potential as a therapeutic agent or research tool in oncology, particularly concerning the differential cytotoxicity to cancer cells (Fermor et al., 1992).
Mammary Carcinoma Inhibition : Sterculic acid has been used to manipulate body fat composition in rats, resulting in the inhibition of mammary tumor growth. This suggests a potential application of sterculic acid in cancer treatment or prevention, especially in breast cancer research (Khoo et al., 1991).
Anti-inflammatory and Anti-neovascularization Properties : Sterculic acid has been found to inhibit endoplasmic reticulum (ER) stress and related inflammation caused by 7-ketocholesterol. It also effectively inhibits the formation of choroidal neovascularization, indicating its potential use in treating age-related macular degeneration and other age-related diseases (Huang et al., 2012).
Cell Adhesion and Migration in Lung Cancer : Research on sterculic acid has revealed its effects on modifying extracellular matrix compounds and adhesion molecule expression in cancer cells. This indicates its potential role in inhibiting epithelial to mesenchymal transition, a key process in cancer metastasis (Pélaez et al., 2021).
Transcriptomic Analysis in Retinal Pigmented Epithelium Cells : Sterculic acid's role in regulating crucial pathways related to cell proliferation, inflammation, and cell death in retinal diseases has been highlighted through genome-wide transcriptomic analyses. This underscores its potential application in ocular disease treatment (Pariente et al., 2020).
Eigenschaften
Produktname |
Sterculynic acid |
|---|---|
Molekularformel |
C19H30O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
7-(2-non-8-ynylcyclopropen-1-yl)heptanoic acid |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-5-6-7-10-13-17-16-18(17)14-11-8-9-12-15-19(20)21/h1H,3-16H2,(H,20,21) |
InChI-Schlüssel |
CUWBJXSLCSBCIA-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCCCCC1=C(C1)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,5S,9S,12R)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B1253280.png)
![(4E,7E,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione](/img/structure/B1253281.png)
![(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester](/img/structure/B1253282.png)
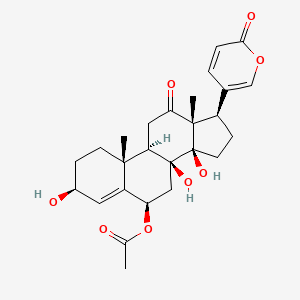
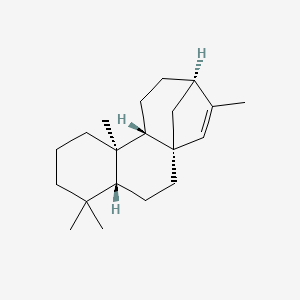
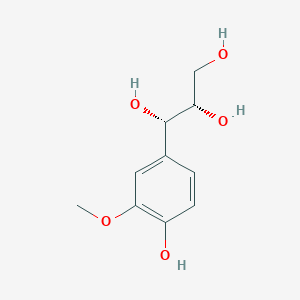
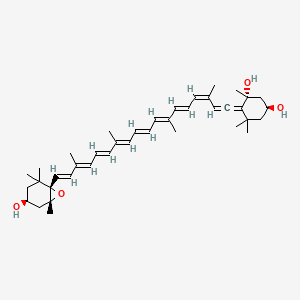
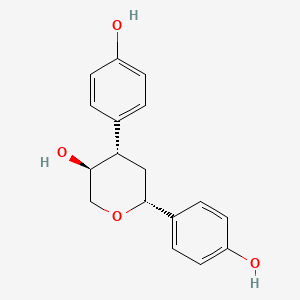
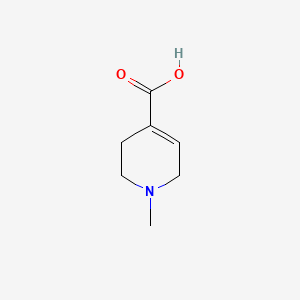
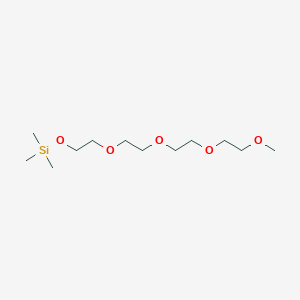
![4-[(4S,5R,6S)-5-hydroxy-6-[(2S,3R)-2-hydroxy-3-methyl-4-methylideneoxolan-2-yl]-1,3-dioxan-4-yl]piperidine-2,6-dione](/img/structure/B1253296.png)
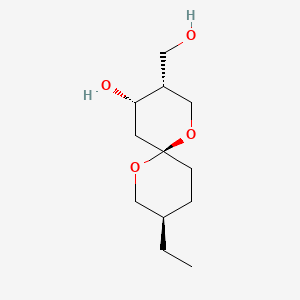
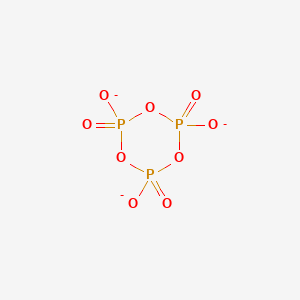
![(3R,4R,5S,6S)-4-[(2R,3S)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol](/img/structure/B1253300.png)